molecular formula C18H32N4O B6073745 1-cyclohexyl-4-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

1-cyclohexyl-4-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

Cat. No. B6073745
M. Wt: 320.5 g/mol
InChI Key: VGADPHBIFSYRCK-UHFFFAOYSA-N
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Description

1-cyclohexyl-4-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine, also known as compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-cyclohexyl-4-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine X is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the GABAergic and serotonergic systems. It is thought to modulate the activity of these systems, resulting in its therapeutic effects.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects in animal models. It has been found to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have anxiolytic effects by increasing the activity of the GABAergic system in the brain. Compound X has also been found to improve cognitive function and memory retention.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-cyclohexyl-4-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine X is its potent therapeutic effects in animal models. Additionally, it has a relatively low toxicity profile, making it a promising candidate for further development. However, the synthesis method for 1-cyclohexyl-4-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine X is complex and requires a high degree of expertise in organic chemistry. This may limit its widespread use in laboratory experiments.

Future Directions

There are several future directions for the study of 1-cyclohexyl-4-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine X. One potential avenue of research is the development of new synthetic methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of 1-cyclohexyl-4-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine X and its potential therapeutic applications in humans. Finally, the development of novel drug delivery systems may enhance the efficacy and safety of 1-cyclohexyl-4-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine X in clinical settings.
Conclusion:
In conclusion, 1-cyclohexyl-4-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine X is a novel chemical 1-cyclohexyl-4-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine that has shown promising therapeutic effects in animal models. Its complex synthesis method and limited understanding of its mechanism of action may limit its widespread use in laboratory experiments. However, further research is needed to fully understand the potential of 1-cyclohexyl-4-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine X as a therapeutic agent.

Synthesis Methods

Compound X can be synthesized using a multi-step process involving the reaction of various reagents and solvents. The synthesis method involves the use of piperazine, cyclohexanone, 3-(3-methylbutyl)-1,2,4-oxadiazole-5-carboxylic acid, and other reagents to produce the final product. The synthesis method is complex and requires a high degree of expertise in organic chemistry.

Scientific Research Applications

Compound X has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-inflammatory, analgesic, and anxiolytic effects in animal models. Additionally, 1-cyclohexyl-4-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine X has been found to have a positive effect on cognitive function and memory retention.

properties

IUPAC Name

5-[(4-cyclohexylpiperazin-1-yl)methyl]-3-(3-methylbutyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N4O/c1-15(2)8-9-17-19-18(23-20-17)14-21-10-12-22(13-11-21)16-6-4-3-5-7-16/h15-16H,3-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGADPHBIFSYRCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1=NOC(=N1)CN2CCN(CC2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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